molecular formula C15H18F5NO4S B12570568 2-(Pentafluorophenoxy)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate CAS No. 222837-16-3

2-(Pentafluorophenoxy)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate

Cat. No.: B12570568
CAS No.: 222837-16-3
M. Wt: 403.4 g/mol
InChI Key: ZZJVUCVYCWRZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pentafluorophenoxy)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate is a chemical compound that features a pentafluorophenoxy group and a piperidinyl ethane sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentafluorophenoxy)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate typically involves the reaction of pentafluorophenol with an appropriate ethyl sulfonate derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran and are carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluorophenoxy)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pentafluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Pentafluorophenoxy)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pentafluorophenoxy)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate involves its interaction with specific molecular targets. The pentafluorophenoxy group can engage in strong electron-withdrawing interactions, while the piperidinyl ethane sulfonate moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenyl)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate
  • 2-(Methoxyphenoxy)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate
  • 2-(Chlorophenoxy)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate

Uniqueness

2-(Pentafluorophenoxy)ethyl 2-(piperidin-1-yl)ethane-1-sulfonate is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic properties and enhances its reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

222837-16-3

Molecular Formula

C15H18F5NO4S

Molecular Weight

403.4 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenoxy)ethyl 2-piperidin-1-ylethanesulfonate

InChI

InChI=1S/C15H18F5NO4S/c16-10-11(17)13(19)15(14(20)12(10)18)24-7-8-25-26(22,23)9-6-21-4-2-1-3-5-21/h1-9H2

InChI Key

ZZJVUCVYCWRZMK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCS(=O)(=O)OCCOC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.